N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan
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Overview
Description
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan: is a chemical compound with the molecular formula C21H22N4O6S and a molecular weight of 458.49 g/mol . It is an intermediate in the preparation of Zolmitriptan metabolites , which are used in the treatment of migraines.
Preparation Methods
The synthesis of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves several steps. The key synthetic route includes the sulfonylation of N-Desmethyl Zolmitriptan with 4-nitrobenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is primarily used in scientific research as an intermediate in the synthesis of Zolmitriptan metabolites . These metabolites are studied for their pharmacological properties and potential therapeutic applications in the treatment of migraines . The compound is also used in the development of new migraine treatments and in the study of the mechanisms of action of triptans .
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves its conversion to active Zolmitriptan metabolites . These metabolites act as agonists at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes . Activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is unique due to its specific role as an intermediate in the synthesis of Zolmitriptan metabolites . Similar compounds include other sulfonylated derivatives of triptans, such as N-(4-Methylbenzenesulfonyl) N-Desmethyl Zolmitriptan and N-(4-Chlorobenzenesulfonyl) N-Desmethyl Zolmitriptan . These compounds share similar synthetic routes and pharmacological properties but differ in their specific substituents and resulting biological activities .
Properties
IUPAC Name |
N-methyl-4-nitro-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-24(32(29,30)18-5-3-17(4-6-18)25(27)28)9-8-15-12-22-20-7-2-14(11-19(15)20)10-16-13-31-21(26)23-16/h2-7,11-12,16,22H,8-10,13H2,1H3,(H,23,26)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQSRCFTOJRJR-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858181 |
Source
|
Record name | N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-02-5 |
Source
|
Record name | N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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